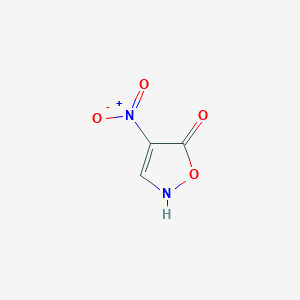

5(2H)-Isoxazolone, 4-nitro-

Description

Significance as a Privileged Heterocyclic Scaffold in Contemporary Organic Chemistry

Isoxazoles and their derivatives are considered privileged structures in drug discovery, appearing in numerous commercially available therapeutic agents. nih.govniscpr.res.inresearchgate.net The isoxazole (B147169) scaffold's value lies in its ability to serve as a bioisostere for other functional groups and its capacity to act as a precursor to various other molecular frameworks, including enaminones, 1,3-dicarbonyl compounds, γ-amino alcohols, and β-hydroxy nitriles. researchgate.netijpcbs.com The isoxazol-5(2H)-one unit, in particular, is a key component in many bioactive compounds, such as drugs, fungicides, and inhibitors. acs.org The incorporation of a nitro group at the 4-position of the 5(2H)-isoxazolone ring further enhances its synthetic utility, providing a handle for diverse chemical transformations. researchgate.net

Evolution of Nitroisoxazolone Chemistry: A Historical Perspective

The chemistry of isoxazoles dates back to the late 19th century, with Ludwig Claisen's recognition of the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. researchgate.netijpcbs.com The synthesis of the isoxazole ring itself was first accomplished by Dunstan and Dymond. ijpcbs.com A major advancement in isoxazole chemistry came between 1930 and 1946 through the work of Quilico, who explored the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com The chemistry of nitroisoxazolones represents a more recent area of investigation, branching off from the broader field of isoxazole chemistry. researchgate.netbenthamscience.com The development of nitroisoxazolone chemistry has been driven by the unique reactivity imparted by the nitro group, which distinguishes it from other functionalized isoxazolones. researchgate.net Research in this area has led to the development of novel synthetic methodologies and the construction of complex molecular architectures. benthamscience.com

Structural Features and Inherent Reactivity Modalities of the 5(2H)-Isoxazolone, 4-nitro- Core

The chemical behavior of 5(2H)-isoxazolone, 4-nitro- is dictated by the interplay of its structural components. The isoxazolone ring itself is a reactive entity, susceptible to ring-opening reactions. The presence of the nitro group at the 4-position significantly influences the molecule's reactivity.

The key structural features and their impact on reactivity are:

Electron-Withdrawing Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the adjacent carbon and the double bond within the ring. researchgate.net This electronic feature makes the molecule susceptible to nucleophilic attack.

Ring Strain: The five-membered isoxazolone ring possesses inherent strain, which contributes to its propensity for ring-opening reactions under certain conditions.

Acidic Proton: The proton at the 2-position (N-H) is acidic and can be removed by a base.

These structural characteristics lead to several key reactivity modalities:

Ring-Opening Reactions: Treatment with a mild base can induce a quantitative ring-opening reaction, yielding cyano-aci-nitroacetates. acs.org These intermediates are highly valuable in synthesis due to their solubility in both polar and non-polar organic solvents. smolecule.com

Cyano(nitro)methylation: The pyridinium (B92312) salt of 4-nitro-5(2H)-isoxazolone serves as a stable and safer synthetic equivalent of nitroacetonitrile, a powerful but explosive cyano(nitro)methylating agent. acs.org This allows for the introduction of the cyano and nitro functionalities into various molecules. smolecule.com

Cycloaddition Reactions: The isoxazolone core can participate in cycloaddition reactions, providing a pathway to more complex heterocyclic systems. ijpcbs.com

The unique reactivity of 5(2H)-isoxazolone, 4-nitro- has been harnessed in the synthesis of a wide array of polyfunctionalized compounds, demonstrating its importance as a versatile building block in modern organic synthesis. researchgate.netbenthamscience.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

145440-80-8 |

|---|---|

Molecular Formula |

C3H2N2O4 |

Molecular Weight |

130.06 g/mol |

IUPAC Name |

4-nitro-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C3H2N2O4/c6-3-2(5(7)8)1-4-9-3/h1,4H |

InChI Key |

QDMJTLBMWVNWCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)ON1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 5 2h Isoxazolone, 4 Nitro

Fundamental Reactivity Derived from Ring Attributes

The reactivity of the 4-nitro-5(2H)-isoxazolone ring is a direct consequence of the arrangement and electronic nature of its constituent atoms and functional groups. The inherent strain of the five-membered ring, combined with the powerful inductive and resonance effects of the nitro and carbonyl groups, creates a complex reactive landscape.

Nucleophilic Sites and Their Role in Transformations (N2, C4, Exocyclic Carbonyl)

The electronic distribution within the 4-nitro-5(2H)-isoxazolone molecule determines its sites of nucleophilicity and electrophilicity. While the parent isoxazolone ring possesses several potential nucleophilic centers, the introduction of a 4-nitro group profoundly alters this character. researchgate.net

C4 (Carbon): In a standard isoxazolone, the C4 carbon can exhibit nucleophilic character. In this specific compound, however, the strongly electron-withdrawing nitro group attached directly to C4 reverses its polarity. This makes the C4 position highly electrophilic and susceptible to attack by nucleophiles, rather than acting as a nucleophilic site itself. The primary role of C4 in transformations is linked to the acidity of its attached hydrogen.

Exocyclic Carbonyl Oxygen: The oxygen of the C5 carbonyl group is a potential nucleophilic site due to its lone pairs. It can participate in transformations by acting as a proton acceptor or coordinating to Lewis acids.

The dominant feature conferred by the 4-nitro substituent is the creation of a highly electron-deficient system, which primarily undergoes reactions initiated by external nucleophiles or bases.

| Site | Predicted Reactivity | Rationale |

| N2 | Weakly Nucleophilic | Lone pair present, but delocalized and withdrawn by adjacent C=O group. |

| C4 | Electrophilic | Directly attached to a strongly electron-withdrawing nitro group (NO₂). |

| C5=O | Nucleophilic (Oxygen) | Lone pairs on oxygen can act as a nucleophilic center or Lewis base. |

Acidity of the C4-Hydrogen and Carbanion Generation

The hydrogen atom at the C4 position of 5(2H)-isoxazolone, 4-nitro- is exceptionally acidic. This heightened acidity is a direct result of the carbon atom being flanked by two powerful electron-withdrawing groups: the nitro group and the carbonyl group.

Upon interaction with a base, this proton is readily abstracted, leading to the formation of a resonance-stabilized carbanion. The negative charge of this anion is delocalized over the C4 carbon, the carbonyl oxygen, and the oxygen atoms of the nitro group. This delocalization significantly stabilizes the conjugate base, thereby facilitating its formation. The generation of this carbanion is a critical first step in many of the characteristic reactions of this compound, most notably its ring-opening.

Lability of the N-O Bond and Cascading Reactions

A characteristic feature of the isoxazole (B147169) ring system is the inherent weakness and lability of the nitrogen-oxygen (N-O) single bond. beilstein-journals.orgnih.govnih.gov This bond is susceptible to cleavage under various conditions, including reductive, thermal, or base-catalyzed reactions, making it a trigger for subsequent chemical transformations. beilstein-journals.org

In the case of 4-nitro-5(2H)-isoxazolone, the formation of the C4-carbanion (as described in 3.1.2) initiates a cascading sequence of electronic rearrangements that culminates in the cleavage of the labile N-O bond. This bond scission is the key step in the ring-opening process, leading to the formation of highly functionalized, linear intermediates. This behavior highlights how the acidity at C4 is mechanistically linked to the lability of the N-O bond, driving the compound's most significant reactive pathway.

Ring-Opening Reactions and Derived Intermediates

The most prominent chemical transformation of 5(2H)-isoxazolone, 4-nitro- is its facile ring-opening under basic conditions. This reaction provides a pathway to valuable and highly functionalized synthetic intermediates that are otherwise difficult to access. researchgate.netnih.gov

Generation of Cyano-aci-nitroacetate from Pyridinium (B92312) Salt

Research has shown that the pyridinium salt of 4-nitro-5(2H)-isoxazolone undergoes a clean and quantitative ring-opening reaction when treated with a base under mild conditions. researchgate.netnih.gov The product of this transformation is cyano-aci-nitroacetate. researchgate.netnih.gov This intermediate serves as a stable and easy-to-handle synthetic equivalent of nitroacetonitrile, a compound that can be hazardous to use directly. researchgate.net The high solubility of the resulting cyano-aci-nitroacetate in various organic solvents further enhances its utility as a reagent for cyano(nitro)methylation in the synthesis of polyfunctionalized molecules. researchgate.net

Mechanistic Aspects of Base-Induced Ring Opening

The mechanism of the ring-opening is a well-defined, base-induced process that leverages the key reactive features of the molecule. researchgate.net The sequence is initiated by the deprotonation at the most acidic site, which triggers a cascade of bond reorganizations.

The proposed mechanism proceeds via the following steps:

Deprotonation: A base abstracts the highly acidic proton from the C4 position, generating the resonance-stabilized C4-carbanion.

N-O Bond Cleavage: The electronic rearrangement within the carbanion intermediate facilitates the cleavage of the weak N-O bond. This is the rate-determining step of the ring-opening process.

Rearrangement: The scission of the N-O bond leads to the formation of a linear intermediate which rapidly rearranges to form the final, stable cyano-aci-nitroacetate product. This intermediate effectively contains three different functional groups (cyano, aci-nitro, and ester) on a single carbon atom, making it a versatile building block in organic synthesis. researchgate.net

This mechanistic pathway elegantly combines the concepts of C-H acidity and N-O bond lability to achieve a synthetically useful transformation. researchgate.net

Intermediacy of Ketenimines, α-Lactones, and Ketenes

While the dominant reactivity pathway for 4-nitro-5(2H)-isoxazolone in solution involves hydration and rearrangement, thermal or photochemical conditions can induce alternative fragmentation patterns in related isoxazol-5-one systems. Flash-vacuum pyrolysis of substituted isoxazol-5(2H)-ones has been shown to proceed with the elimination of carbon dioxide, a process that suggests the formation of a ketenimine intermediate, which can then undergo further rearrangement. orientjchem.org

Photochemical isomerization of the related isoxazole scaffold is also known to proceed via the formation of highly reactive ketenimine intermediates. nih.gov These pathways, involving the expulsion of CO2, highlight a mode of reactivity for the isoxazolone core that could plausibly involve ketene (B1206846) or ketenimine species under specific energetic conditions, although this is less characterized for the 4-nitro substituted variant compared to its hydration-based reactions.

Anomalous Hydration/Dehydration Sequence to Nitrile Oxides

A significant and synthetically useful reaction of N-substituted 4-nitro-5(2H)-isoxazolones is their conversion into nitrile oxides under remarkably mild conditions. researchgate.net This transformation occurs through a pathway described as an anomalous hydration/dehydration sequence.

The process is initiated by the treatment of the isoxazolone with water, which functions as a base to induce a ring-opening reaction. researchgate.net This cleavage of the isoxazolone ring leads to the formation of a nitromalonic acid derivative intermediate. This intermediate is unstable and readily undergoes a subsequent dehydration and decarboxylation cascade to yield the corresponding nitrile oxide. researchgate.net This method is notable for its mildness, often proceeding at room temperature without the need for harsh reagents typically required for nitrile oxide generation.

Formation of Carbamoyl-Substituted Nitrile Oxide

When the nitrogen of the 4-nitro-5(2H)-isoxazolone ring is substituted, for instance with a methyl group (forming 2-methyl-4-nitro-3-isoxazolin-5(2H)-one), the anomalous hydration/dehydration sequence results in the formation of a nitrile oxide that retains the N-substituent as part of a carbamoyl (B1232498) group. researchgate.net

The proposed mechanism for this transformation is as follows:

Hydration-induced Ring Opening : Water facilitates the opening of the isoxazolone ring to form an N-methyl-nitromalonic acid derivative.

Dehydration and Decarboxylation : This intermediate spontaneously loses water and carbon dioxide.

Product Formation : The sequence concludes with the formation of an N-methylcarbamoyl-substituted nitrile oxide. researchgate.net

This resulting carbamoyl-substituted nitrile oxide is a versatile 1,3-dipole, poised for a variety of cycloaddition reactions. researchgate.net

Cycloaddition Chemistry

The primary synthetic application of the nitrile oxides generated from 4-nitro-5(2H)-isoxazolone is their participation in cycloaddition reactions, particularly 1,3-dipolar cycloadditions.

1,3-Dipolar Cycloaddition Reactions of Derived Nitrile Oxides

The in situ-generated carbamoyl-substituted nitrile oxides are highly reactive 1,3-dipoles that readily engage with various dipolarophiles. researchgate.netnih.gov This reactivity provides a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazoles and isoxazolines, which are significant scaffolds in medicinal chemistry. researchgate.netnih.gov The reactions are typically efficient and proceed under the mild conditions of nitrile oxide generation. researchgate.net

Reactivity with Alkynes to Form Isoxazoles

The carbamoyl-substituted nitrile oxide undergoes [3+2] cycloaddition reactions with alkynes to produce highly functionalized isoxazoles. researchgate.netyoutube.com These reactions are generally regioselective, with monosubstituted alkynes typically yielding 3,5-disubstituted isoxazoles. maynoothuniversity.ie The reaction accommodates a range of alkyne substrates, including simple terminal alkynes and those bearing additional functional groups, leading to corresponding polyfunctionalized isoxazole products. researchgate.net

Table 1: Examples of Isoxazole Formation from Carbamoyl Nitrile Oxide and Various Alkynes Reaction of N-methylcarbamoylnitrile oxide, generated in situ, with selected alkynes.

| Alkyne Dipolarophile | Resulting Isoxazole Product | Yield (%) |

| Phenylacetylene | 3-(N-methylcarbamoyl)-5-phenylisoxazole | 89% |

| Propargyl alcohol | 3-(N-methylcarbamoyl)-5-(hydroxymethyl)isoxazole | 81% |

| Propargyl bromide | 5-(bromomethyl)-3-(N-methylcarbamoyl)isoxazole | 75% |

| Dimethyl acetylenedicarboxylate | Dimethyl 3-(N-methylcarbamoyl)isoxazole-4,5-dicarboxylate | 90% |

Data sourced from Nishiwaki et al. researchgate.net

Reactivity with Alkenes to Form Isoxazolines

In a similar fashion, the derived nitrile oxides react with alkene dipolarophiles to yield 2-isoxazolines (also known as 4,5-dihydroisoxazoles). researchgate.netnih.gov These 1,3-dipolar cycloadditions are a cornerstone for synthesizing the isoxazoline (B3343090) ring system. researchgate.netmdpi.com The reaction is versatile, proceeding with various alkenes to provide access to a wide array of substituted isoxazolines, which are valuable intermediates for further synthetic transformations. researchgate.netnih.gov

Table 2: Examples of Isoxazoline Formation from Carbamoyl Nitrile Oxide and Various Alkenes Reaction of N-methylcarbamoylnitrile oxide, generated in situ, with selected alkenes.

| Alkene Dipolarophile | Resulting Isoxazoline Product | Yield (%) |

| Styrene | 3-(N-methylcarbamoyl)-5-phenyl-2-isoxazoline | 74% |

| 1-Hexene | 5-butyl-3-(N-methylcarbamoyl)-2-isoxazoline | 61% |

| Methyl methacrylate | Methyl 3-(N-methylcarbamoyl)-5-methyl-2-isoxazoline-5-carboxylate | 78% |

Data sourced from Nishiwaki et al. researchgate.net

[3+2] Cycloaddition Pathways

The most universal synthetic strategy for preparing five-membered heterocycles like isoxazoles and their hydrogenated analogs (isoxazolines and isoxazolidines) is the [3+2] cycloaddition, often referred to as a 1,3-dipolar cycloaddition. organic-chemistry.org 4-Nitro-5(2H)-isoxazolone and its derivatives are excellent precursors for nitrile oxides, which are potent three-atom components (1,3-dipoles) for these reactions.

Upon mild treatment (e.g., with water), the isoxazolone ring opens to generate the nitrile oxide intermediate in situ. This transient species is immediately trapped by a suitable dipolarophile (an alkene or alkyne) present in the reaction mixture. This method avoids the need to handle nitrile oxides, which have a tendency to dimerize into furoxans.

Reaction with Alkenes : The cycloaddition of the in situ-generated nitrile oxide with alkenes leads to the formation of 2-isoxazolines.

Reaction with Alkynes : Reaction with alkynes yields fully aromatic isoxazoles.

This pathway is highly valued for its efficiency and ability to construct complex heterocyclic systems with a high degree of regio- and stereoselectivity.

Other Cascade Cycloaddition Reactions ([2+1], [2+2], [4+2])

While the chemistry of 4-nitro-5(2H)-isoxazolone is rich in [3+2] cycloaddition pathways stemming from its ring-opening to a nitrile oxide, other cascade cycloaddition modes such as [2+1], [2+2], or [4+2] are not well-documented for this specific compound. The inherent reactivity of the isoxazolone ring strongly favors the formation of the 1,3-dipole (nitrile oxide), which then overwhelmingly dictates the subsequent reaction to be a [3+2] cycloaddition. Research literature has predominantly focused on harnessing this powerful and predictable reactivity pathway.

Functionalization Reactions of the Isoxazolone Ring

Beyond serving as a precursor for cycloadditions, the 4-nitro-5(2H)-isoxazolone ring can also undergo direct functionalization, allowing for the modification of its core structure.

Alkylation (C4, N2)

Alkylation of the 4-nitro-5(2H)-isoxazolone scaffold can occur at two primary positions: the ring nitrogen (N2) and, hypothetically, the carbon at the 4-position (C4).

N2 Alkylation : The nitrogen atom at the 2-position is readily alkylated. A common synthetic procedure involves first forming the pyridinium salt of 4-nitro-5(2H)-isoxazolone. This salt can then be heated with an alkylating agent, such as dimethyl sulfate, to afford the N2-methylated product, 2-methyl-4-nitro-5(2H)-isoxazolone, in good yield. This N-alkylation is crucial as it is often the first step in preparing the substrate for subsequent nitrile oxide generation.

C4 Alkylation : Direct alkylation at the C4 position of 4-nitro-5(2H)-isoxazolone is not a commonly reported transformation. The C4 carbon is part of an electron-deficient π-system and is bonded to an electron-withdrawing nitro group, making it an unlikely site for attack by typical carbon electrophiles used in alkylation reactions. Synthetic strategies targeting modification at this position would likely require a more complex, multi-step approach rather than direct alkylation.

Oxidation Protocols

The 4-nitro-5(2H)-isoxazolone ring is a highly electron-deficient heterocyclic system containing a nitro group, making it relatively stable towards further oxidation. The synthetic utility of this compound primarily lies in its role as a precursor to other molecules through ring-opening and cycloaddition, rather than as a substrate for oxidation of the isoxazolone core itself. While oxidation protocols exist for related, more reduced structures—for instance, the oxidation of isoxazolines (the dihydro- derivatives) to aromatic isoxazoles—specific methods for the synthetic oxidation of the 4-nitro-5(2H)-isoxazolone ring are not widely reported in the chemical literature.

Electrophilic/Nucleophilic Additions to C4

The C4 carbon of 5(2H)-Isoxazolone, 4-nitro- is part of a polarized π-system, flanked by an exocyclic nitro group and an endocyclic carbonyl group. Both groups are strongly electron-withdrawing, which depletes electron density at the C4 position, making it a prime target for nucleophilic attack.

This high degree of electrophilicity is analogous to that observed in related nitro-heterocyclic systems, such as 6-nitroisoxazolo[4,3-b]pyridines. acs.org Such compounds are considered "superelectrophiles" due to their ability to react with a wide range of weak, neutral C-nucleophiles, including 1,3-dicarbonyl compounds and π-excessive arenes, under mild, base-free conditions. acs.org The reaction proceeds via a 1,4-addition mechanism, leading to dearomatized dihydropyridine (B1217469) adducts. acs.org By extension, the C4=C5 double bond in 4-nitro-5(2H)-isoxazolone is highly activated towards nucleophilic addition at the C4 position, a reactivity that underpins its utility in conjugate addition reactions.

Conjugate Addition Reactions

The electron-deficient nature of the α,β-unsaturated system within 4-nitro-5(2H)-isoxazolone makes it an excellent Michael acceptor. The 4-nitroisoxazole (B72013) moiety serves as a masked carboxylic acid function, and its derivatives are often used as synthetic equivalents of cinnamate (B1238496) esters, which are typically less reactive in conjugate additions. rsc.org

Research on derivatives such as 3-methyl-4-nitro-5-styrylisoxazole (B11997846) has demonstrated this reactivity. This compound readily undergoes Michael addition reactions with bis-enolisable ketones. rsc.org The outcome of these reactions can be controlled by the amount of base used; substoichiometric amounts of base favor the formation of the Michael adduct, while an excess of base can lead to subsequent cyclization to form spiroisoxazolines. rsc.org The 4-nitroisoxazole group acts as a potent activating group, facilitating the conjugate addition of various nucleophiles. rsc.orgnih.gov This reactivity is a cornerstone of asymmetric organocatalysis, where the conjugate addition of nucleophiles to electron-deficient nitroalkenes is a key strategy for constructing complex, highly functionalized molecules. nih.gov

| 4-Nitroisoxazole Derivative | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-Methyl-4-nitro-5-styrylisoxazole | Bis-enolisable ketones | Michael Adducts or Spiroisoxazolines | rsc.org |

| 4-Nitro-5-styrylisoxazoles | γ-Butenolide / N-Boc-pyrrolidone | Functionalized γ-Butenolides | nih.gov |

| 3,5-Dimethyl-4-nitroisoxazole | Morita−Baylis−Hillman (MBH) carbonates (as electrophile) | Allylic-allylic alkylation products | researchgate.net |

Ring Transformation Reactions

The isoxazolone ring is susceptible to cleavage and rearrangement under various energetic conditions, including the presence of bases, transition metals, heat, or light.

Base-Induced Rearrangements

Base-catalyzed reactions of 5-isoxazolones typically involve the ring opening via cleavage of the weak N-O bond. acs.org This transformation is well-documented for various N-substituted 5-isoxazolones. For instance, the basic hydrolysis of 3-methyl-4-nitro-5-styrylisoxazole results in ring opening to yield cinnamic acid, demonstrating that the 4-nitroisoxazol-5-yl group can function as a leaving group in a process that transforms it into a masked carboxylic acid. rsc.org This type of rearrangement underscores the utility of the isoxazolone ring as a precursor to linear functionalized molecules.

Metal-Catalyzed Transformations

Transition metals catalyze a diverse array of transformations involving the isoxazolone core, typically initiated by the cleavage of the N–O bond. Although specific studies on 4-nitro-5(2H)-isoxazolone are not prevalent, the reactivity of the parent ring system with various metal catalysts illustrates its synthetic potential.

Ruthenium Catalysis : Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are effective catalysts for the rearrangement of 4-substituted isoxazol-5-ones. nih.gov For example, 4-alkylidene-isoxazol-5-ones undergo a non-decarboxylative rearrangement to afford pyrazole- and isoxazole-4-carboxylic acids. nih.govnih.govfigshare.com The mechanism is proposed to proceed through a vinyl Ru-nitrenoid intermediate, which subsequently cyclizes to form the product. nih.govfigshare.com

Rhodium Catalysis : Dirhodium catalysts facilitate the reaction of isoxazol-5-ones with aryl diazoacetates. acs.org This transformation involves the formation of a rhodium carbene intermediate that inserts into the N–O bond of the isoxazolone, leading to the formation of 2,3-dihydro-6H-1,3-oxazin-6-ones. acs.orgacs.org

Palladium Catalysis : Palladium catalysts can activate the C–H bond at the C4 position of 3-arylisoxazol-5(4H)-ones. acs.orgnih.gov This activation enables insertion reactions with isocyanides, providing a route to 4-aminomethylidene isoxazolone derivatives while keeping the heterocyclic ring intact. acs.orgnih.gov

Gold Catalysis : Gold catalysts have been used in cyclization reactions involving isoxazoles, for instance, in the formal [3+2] aminative cyclization of yndiamides with isoxazoles to produce polysubstituted diaminopyrroles. nih.gov

| Catalyst Metal | Isoxazolone Substrate | Transformation / Product | Reference |

|---|---|---|---|

| Ruthenium (Ru) | 4-Alkylidene-isoxazol-5-ones | Rearrangement to Pyrazole (B372694)/Isoxazole-4-carboxylic acids | nih.govnih.govfigshare.com |

| Rhodium (Rh) | Isoxazol-5-ones | Conversion to 2,3-Dihydro-6H-1,3-oxazin-6-ones | acs.orgacs.org |

| Palladium (Pd) | 3-Arylisoxazol-5(4H)-ones | C-H activation and insertion to 4-Aminomethylidene isoxazolones | acs.orgnih.gov |

| Gold (Au) | Isoxazoles (general) | Cyclization to Polysubstituted Pyrroles | nih.gov |

Thermal Rearrangements (e.g., Flash Vacuum Pyrolysis)

Flash Vacuum Pyrolysis (FVP) is a technique that subjects molecules to high temperatures under high vacuum for a very short duration, favoring unimolecular reactions. acs.orgacs.org For 5-isoxazolones, the characteristic FVP pathway involves the thermal extrusion of carbon dioxide. nih.gov This decarboxylation generates a highly reactive vinylnitrene intermediate. In the case of 5(2H)-Isoxazolone, 4-nitro-, this process would yield a 1-nitro-2-azaketene or a related nitro-substituted vinylnitrene. These transient species can undergo subsequent rearrangements or fragmentations to yield various products, with the formation of acetylenes being a common outcome for isoxazolone pyrolysis. nih.gov Another potential thermal pathway is the isomerization of the nitroisoxazole ring itself, as seen in the thermal conversion of 4-nitro-2-phenyloxazole (B3242379) from its corresponding nitroisoxazole precursor. researchgate.net

Photochemical Reactions (Photolysis)

The photochemistry of 4-nitro-5(2H)-isoxazolone is anticipated to be dominated by reactions involving the nitro group, based on studies of analogous nitro-substituted heterocyclic and aromatic compounds. The photolysis of nitroaromatics is known to produce reactive nitrogen species like nitrite (B80452) (NO₂⁻) and nitrous acid (HONO).

Studies on the photolysis of 3-nitro-1,2,4-triazol-5-one (NTO) provide a close model. Under simulated sunlight, NTO degrades to form major products including ammonium (B1175870), nitrite, and nitrate. The reaction is enhanced by the presence of dissolved oxygen and can generate singlet oxygen. A primary photochemical pathway is likely the cleavage of the C–NO₂ bond, a process known as photodenitration. This would lead to the formation of a 4-isoxazolone radical and a nitrogen dioxide radical (•NO₂). Subsequent reactions could lead to the formation of 4-hydroxy-5(2H)-isoxazolone and the release of inorganic nitrogen species into the surrounding medium.

Reductive Transformations

The reductive transformation of 5(2H)-Isoxazolone, 4-nitro- primarily involves the reduction of the nitro group at the C4 position to an amino group, yielding 4-amino-5(2H)-isoxazolone. This transformation is a key step in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation or by using chemical reducing agents. The stability of the isoxazolone ring under these reductive conditions is a critical factor in the synthetic utility of this process.

Detailed research findings on the reduction of closely related 4-nitroisoxazole derivatives provide insight into the expected reactivity of 5(2H)-Isoxazolone, 4-nitro-. For instance, the reduction of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate to its corresponding 4-amino derivative has been successfully accomplished using iron powder in a mixture of acetic acid and water. nih.gov This method is a common and effective way to reduce nitro groups in the presence of other functional groups.

Catalytic hydrogenation, often employing palladium on carbon (Pd/C) as a catalyst, is another widely used method for the reduction of nitro compounds. researchgate.net This method is generally efficient and clean, often proceeding under mild conditions of hydrogen pressure and temperature. The choice of solvent can influence the reaction rate and selectivity.

The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron transfer steps. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine is reduced to the corresponding amine.

Table 1: Reductive Transformation of a 4-Nitroisoxazole Derivative nih.gov

| Starting Material | Reagents and Conditions | Product | Yield |

| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Iron powder, Acetic acid/Water (3:1), 50°C, 2h | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | N/A |

Note: The yield for this specific reaction was not provided in the search result. The table illustrates the reported successful transformation.

In addition to iron and catalytic hydrogenation, other reducing agents such as stannous chloride (SnCl₂) in hydrochloric acid have been traditionally used for the reduction of aromatic and heterocyclic nitro compounds. researchgate.netresearchgate.net The choice of the reducing agent and reaction conditions can be crucial to avoid potential side reactions, such as the reductive cleavage of the N-O bond within the isoxazolone ring, which can occur under harsh conditions. researchgate.net

The successful reduction of the nitro group without cleavage of the isoxazole ring is essential for the utility of 4-nitro-5(2H)-isoxazolone as a synthetic intermediate. The resulting 4-amino-5(2H)-isoxazolone is a valuable building block for the synthesis of more complex heterocyclic systems and compounds with potential biological activity.

Computational and Theoretical Studies on 5 2h Isoxazolone, 4 Nitro Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the chemistry of nitro-substituted isoxazoles and related heterocycles, offering detailed information on reaction pathways, transition states, and energetic profiles. While direct DFT studies focused exclusively on 5(2H)-isoxazolone, 4-nitro- are limited in publicly accessible literature, extensive research on analogous systems, such as other nitro-substituted isoxazolines and isoxazoles, provides a robust framework for understanding its behavior.

DFT calculations have been instrumental in clarifying the mechanisms of reactions involving nitro-substituted isoxazole (B147169) cores. For instance, studies on the [3+2] cycloaddition reactions to form 4-nitro- and 5-nitro-2-isoxazoline molecular segments reveal that these reactions often proceed through a polar, one-step mechanism. nih.gov The regioselectivity of such reactions, which is crucial for synthetic applications, has been successfully explained by analyzing the electronic and steric factors of the reactants. nih.govnih.gov

In analogous systems like the DABCO-catalyzed vinylogous Henry reaction of isatin (B1672199) with 3,5-dimethyl-4-nitroisoxazole, DFT calculations have identified the most favorable reaction pathway. rsc.org These studies show that the catalyst directly facilitates the reaction, with the initial proton transfer being the rate-determining step. rsc.org Such findings suggest that the reactions of 5(2H)-isoxazolone, 4-nitro- are likely to be highly dependent on the specific reactants and catalysts involved, with DFT being a key tool to predict the outcomes.

The mechanism for the formation of pyrazole-isoxazoline hybrids through 1,3-dipolar cycloaddition has also been investigated using DFT. nih.gov These studies confirm a one-step mechanism and explain the observed regioselectivity by analyzing the local reactivity indexes of the reacting species. nih.gov

The analysis of transition states is a cornerstone of mechanistic chemistry, providing a picture of the highest energy point along a reaction coordinate. DFT calculations allow for the localization and characterization of these transient structures. For the [3+2] cycloaddition reactions leading to nitro-substituted 4,5-dihydroisoxazoles, transition states have been computationally identified and analyzed. nih.gov These analyses provide insights into the asynchronous nature of bond formation, where the formation of one new bond is more advanced than the other in the transition state.

In studies of related compounds, the activation energies derived from transition state calculations have been used to predict the kinetic feasibility of different reaction pathways. For example, in the formation of 3-nitro-substituted 2-isoxazolines, the Gibbs free energies of activation were calculated to determine the preferred regioisomeric outcome. mdpi.com The structural analysis of transition states can also reveal unfavorable steric interactions that may disfavor a particular pathway. nih.gov

Table 1: Calculated Activation Energies for Competing Reaction Pathways in the Formation of 3-nitro-2-isoxazolines (Analogous System)

| Pathway | Reactants | Solvent | Gibbs Free Energy of Activation (kcal/mol) |

|---|---|---|---|

| A | Nitro-substituted formonitrile N-oxide + isobutene | Toluene | 19.9 |

| B | Nitro-substituted formonitrile N-oxide + isobutene | Toluene | 13.6 |

Data sourced from studies on analogous 3-nitro-2-isoxazoline formation and is presented for illustrative purposes. mdpi.com

This interactive table demonstrates how DFT calculations can quantify the energetic barriers of different reaction routes, thereby predicting the kinetically favored product.

The exploration of reaction profiles for the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes revealed the presence of pre-reaction molecular complexes and transition states. mdpi.com The Gibbs free energies of the reaction were found to be strongly negative for the considered pathways, confirming the thermodynamic favorability of forming stable cycloadducts. nih.gov

DFT is a powerful tool for understanding how catalysts influence reaction mechanisms, including cooperative effects where multiple components of a catalyst or catalyst-substrate complex interact to lower the activation energy. In the synthesis of isoxazol-5(4H)-one derivatives, an amine-functionalized cellulose (B213188) catalyst was employed. mdpi.com A proposed mechanism suggests that the amine groups on the catalyst facilitate the initial oximation and subsequent cyclization. mdpi.com

In the context of the nitration of triazol-3-one to form the energetic material NTO, DFT studies revealed an unexpected induction effect from coexisting acid groups (NO₃⁻ and HSO₄⁻). rsc.org These acidic species were found to significantly lower the activation energy of the nitration process, demonstrating a form of cooperative catalysis. rsc.org This highlights the potential for similar computational analysis to uncover subtle but crucial catalytic interactions in reactions involving 5(2H)-isoxazolone, 4-nitro-.

Molecular Electron Density Theory (MEDT) Investigations

Molecular Electron Density Theory (MEDT) is a theoretical framework that provides a powerful perspective on chemical reactivity, emphasizing the role of the electron density in chemical processes. MEDT has been successfully applied to understand the mechanisms of cycloaddition reactions, including those that form nitro-substituted isoxazolines.

MEDT studies on the [3+2] cycloaddition reactions between nitrile N-oxides and conjugated nitroalkenes have provided detailed insights into the electronic nature of these transformations. nih.govmdpi.com These investigations analyze the global and local electronic properties of the reactants to predict their reactivity and the regioselectivity of the reaction. The analysis of the conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, helps to classify the reactants and understand the flow of electron density during the reaction. nih.gov

For the formation of 3-nitro-substituted 2-isoxazolines, an MEDT computational study explored the regioselectivity and molecular mechanism. nih.govmdpi.com The analysis of kinetic parameters indicated that the reactions should proceed with full regioselectivity, with the formation of 5-substituted 3-nitro-2-isoxazolidines being preferred. nih.gov Interestingly, it was found that the regioselectivity was not primarily determined by local electrophile/nucleophile interactions but rather by steric effects. nih.gov The reactions were classified as polar, one-step processes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5(2H)-Isoxazolone, 4-nitro- |

| 4-nitro-2-isoxazoline |

| 5-nitro-2-isoxazoline |

| 3,5-dimethyl-4-nitroisoxazole |

| Isatin |

| Pyrazole-isoxazoline hybrids |

| 3-nitro-2-isoxazolidines |

| Triazol-3-one |

| 5-nitro-2,4-dihydro-1,2,4-triazol-3-one (NTO) |

| Nitrile N-oxides |

| Conjugated nitroalkenes |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational and theoretical chemistry used to explain and predict the outcomes of chemical reactions. acs.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and symmetries of these frontier orbitals are crucial in determining the feasibility and stereochemical and regiochemical outcomes of a reaction, particularly in pericyclic reactions like cycloadditions.

Cycloaddition reactions, especially 1,3-dipolar cycloadditions, are powerful methods for synthesizing five-membered heterocyclic rings like the isoxazole core. nih.govacs.org When a substituted dipolarophile reacts with a dipole, the possibility of forming two different regioisomers arises. FMO theory can be effectively employed to predict which regioisomer will be preferentially formed. researchgate.net

The regioselectivity is determined by the most favorable interaction between the frontier orbitals of the reactants. This is typically governed by the smaller energy gap between the HOMO of one reactant and the LUMO of the other. The reaction can be classified as either under normal electron demand (HOMOdipole-LUMOdipolarophile controlled) or inverse electron demand (LUMOdipole-HOMOdipolarophile controlled). acs.org

In a hypothetical cycloaddition reaction involving 5(2H)-Isoxazolone, 4-nitro- acting as a dipolarophile, its reactivity towards a generic dipole can be analyzed. The nitro group (-NO2), being a strong electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO of the isoxazolone. This would make it a more electrophilic and better dipolarophile in normal electron demand cycloadditions.

The prediction of the major regioisomer is based on the orbital coefficients of the atoms involved in the bond formation. The atoms with the largest orbital coefficients on the interacting HOMO and LUMO will preferentially form a bond. For instance, in a reaction between a dipole and 4-nitro-5(2H)-isoxazolone, the interaction between the terminal atoms of the dipole and the C4 and C5 atoms of the isoxazolone ring would be considered. The regiochemistry would be predicted by matching the larger orbital coefficient on the dipole's HOMO with the larger coefficient on the isoxazolone's LUMO (and vice-versa).

To illustrate this, a hypothetical FMO analysis for a cycloaddition is presented below. The actual values would require specific quantum chemical calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Coefficients for a Cycloaddition Reaction

| Reactant | FMO | Energy (eV) | Coefficient at C4 | Coefficient at C5 |

|---|---|---|---|---|

| 5(2H)-Isoxazolone, 4-nitro- | HOMO | -8.5 | 0.25 | -0.35 |

| LUMO | -3.2 | -0.45 | 0.55 | |

| Generic Dipole | HOMO | -6.0 | 0.60 (Atom A) | -0.50 (Atom B) |

| LUMO | 1.5 | -0.40 (Atom A) | 0.30 (Atom B) |

Note: This data is illustrative and not based on actual calculations for the specified compound.

In this hypothetical scenario, the smaller energy gap is between the HOMO of the dipole and the LUMO of the isoxazolone (ΔE = 2.8 eV). This suggests a normal electron demand reaction. The preferred regiochemistry would involve the bond formation between Atom A of the dipole and C5 of the isoxazolone, and Atom B of the dipole with C4 of the isoxazolone, based on the larger orbital coefficients.

The electronic reactivity of a molecule can be quantified using a set of global reactivity descriptors derived from the energies of the frontier orbitals. These descriptors provide insights into the molecule's stability, hardness, softness, and electrophilicity. They are calculated using the energies of the HOMO (EHOMO) and LUMO (ELUMO).

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A smaller energy gap generally implies higher reactivity and lower kinetic stability.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

For 5(2H)-Isoxazolone, 4-nitro-, the presence of the electron-withdrawing nitro group is expected to significantly influence these parameters, likely leading to a high electrophilicity index, making it a good electrophile in chemical reactions.

Table 2: Hypothetical Global Reactivity Descriptors for 5(2H)-Isoxazolone, 4-nitro-

| Parameter | Formula | Hypothetical Value |

|---|---|---|

| EHOMO | - | -8.5 eV |

| ELUMO | - | -3.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / η | 0.38 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 5.85 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 6.46 eV |

Note: This data is illustrative and not based on actual calculations for the specified compound.

Natural Bond Order (NBO) Analysis for Mechanistic Insights

Natural Bond Order (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis is particularly useful for understanding bonding patterns, charge distribution, and hyperconjugative interactions, which can offer deep mechanistic insights.

For 5(2H)-Isoxazolone, 4-nitro-, an NBO analysis would reveal the nature of the bonding within the isoxazolone ring and the nitro group. It would quantify the natural atomic charges on each atom, showing the polarization of bonds due to the electronegative oxygen and nitrogen atoms, as well as the powerful electron-withdrawing effect of the nitro group.

Furthermore, NBO analysis can elucidate hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is evaluated using second-order perturbation theory. For instance, delocalization from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent bonds (e.g., n(O) → σ(N-C) or π(C=C)) can be quantified. These interactions are crucial for understanding the stability of the molecule and the electronic communication between different functional groups.

In the context of reaction mechanisms, NBO analysis can be performed on transition state structures to understand the flow of electron density during bond formation and cleavage. This can provide evidence for the concerted or stepwise nature of a reaction and can help to rationalize the observed regioselectivity and stereoselectivity.

Table 3: Hypothetical NBO Analysis Data for Key Hyperconjugative Interactions in 5(2H)-Isoxazolone, 4-nitro-

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π*(N2-C3) | 15.2 |

| LP(1) O(carbonyl) | π*(C4-C5) | 8.5 |

| π(C4-C5) | π*(N-O of NO2) | 12.0 |

| σ(C3-C4) | σ*(C4-N of NO2) | 5.1 |

Note: This data is illustrative and not based on actual calculations for the specified compound. LP denotes a lone pair, and E(2) is the stabilization energy.

Derivatization Strategies and Structure–reactivity Relationships

Synthesis of Polyfunctionalized Systems from 5(2H)-Isoxazolone, 4-nitro- Equivalents

5(2H)-Isoxazolone, 4-nitro- and its derivatives serve as potent synthons for a variety of complex molecules. The inherent multifunctionality of the nitroisoxazolone core allows it to act as a precursor to other reactive species, thereby enabling the construction of large compound libraries.

One notable strategy involves the use of 2-Methyl-4-nitro-5(2H)-isoxazolone as a stable, crystalline precursor for a functionalized nitrile oxide. This transformation provides a mild and efficient route to nitrile oxides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for synthesizing other heterocyclic systems like 3-(N-methylcarbamoyl)isoxazole derivatives.

Another key equivalent is derived from the pyridinium (B92312) salt of 4-nitroisoxazolin-5(2H)-one. This salt can be converted into its ring-opened isomer, cyano-aci-nitroacetate. This intermediate readily condenses with aldehydes or ketones to form dinitronates. Subsequent intramolecular cyclization, promoted by O-acylation, facilitates the synthesis of polyfunctionalized isoxazolines, showcasing a multicomponent reaction pathway to complex heterocyclic structures.

| 4-Nitroisoxazolone Equivalent | Reactive Intermediate Generated | Resulting Polyfunctionalized System | Reference |

|---|---|---|---|

| 2-Methyl-4-nitro-5(2H)-isoxazolone | Functionalized Nitrile Oxide | 3-(N-methylcarbamoyl)isoxazole derivatives | |

| Pyridinium salt of 4-nitroisoxazolin-5(2H)-one | Cyano-aci-nitroacetate / Dinitronate | Polyfunctionalized isoxazolines | |

| 5-Unsubstituted 4-nitroisoxazoles | 4,5-Didehydroisoxazole | Bicyclic systems via Diels-Alder reaction |

Chiral Derivatization and Enantioselective Synthesis

The development of stereoselective transformations involving 4-nitroisoxazolone derivatives is crucial for accessing enantiomerically enriched compounds. Asymmetric catalysis, utilizing both organocatalysts and phase-transfer systems, has proven effective in controlling the stereochemical outcome of reactions involving this scaffold.

Chiral organocatalysts, particularly bifunctional thioureas, have been successfully employed in the asymmetric synthesis of complex molecules starting from 4-nitroisoxazolone derivatives. An efficient one-pot synthesis of chiral compounds bearing both isoxazole (B147169) and pyrazole (B372694) moieties has been developed through the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. This reaction, catalyzed by a bifunctional thiourea (B124793), proceeds with high efficiency, affording the desired products in good yields and with high enantioselectivities.

The reaction demonstrates the power of organocatalysis to create stereochemically rich heterocycles under mild conditions. The products were obtained in yields ranging from 72–90% and with enantiomeric excesses between 83–94% ee.

| Reactant 1 | Reactant 2 | Catalyst | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Pyrazol-5-ones | 3-Methyl-4-nitro-5-alkenylisoxazoles | Bifunctional Thiourea | 72-90% | 83-94% |

Phase-transfer catalysis (PTC) offers a powerful method for conducting stereoselective reactions under heterogeneous conditions. This technique has been applied to the enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles, which serve as synthetic equivalents of cinnamates.

Using a Cinchona-derived phase-transfer catalyst, heavily substituted cyclopropane (B1198618) esters were synthesized by reacting 4-nitro-5-styrylisoxazoles with 2-bromomalonate esters. The reaction demonstrates excellent control over stereochemistry, providing the products in high yields, with complete diastereoselection, and high enantioselectivity (up to 96% ee). The scalability of this method was also confirmed, allowing for multi-gram preparation of the chiral cyclopropane products.

The precise control of newly formed stereocenters is a hallmark of modern asymmetric synthesis. In reactions involving 4-nitroisoxazolone derivatives, the choice of the chiral catalyst and reaction conditions is paramount for achieving high stereoselectivity.

In the organocatalytic 1,6-addition reactions, the bifunctional thiourea catalyst is believed to activate both the nucleophile (pyrazol-5-one) and the electrophile (4-nitro-5-alkenylisoxazole) simultaneously, organizing them within a chiral environment in the transition state to favor the formation of one enantiomer over the other.

Similarly, in the phase-transfer catalyzed cyclopropanation, the chiral Cinchona alkaloid catalyst forms a tight ion pair with the enolate of the 2-bromomalonate ester. This chiral ion pair then approaches the 4-nitro-5-styrylisoxazole from a specific face, leading to high enantio- and diastereocontrol in the resulting cyclopropane ring. The reaction achieved what was described as "complete diastereoselection," highlighting the exceptional level of stereochemical control.

Selective Functionalization at C3, C4, and N2 Positions

The isoxazolone ring possesses multiple sites (C3, C4, and N2) that can be selectively functionalized. While research on the 4-nitro substituted variant is specific, studies on the parent isoxazol-5(4H)-one scaffold provide insight into the regioselective transformations possible on this heterocyclic system. Catalytic stereoselective functionalizations have been developed for C4-alkylation, C4-fluorination, and C4-allylation. Furthermore, the first enantioselective N2-alkylation of isoxazol-5(4H)-ones was achieved using a chiral thiourea-catalyzed aza-1,6-conjugate addition, demonstrating that the nitrogen atom can also be a site for stereocontrolled modification. These methodologies indicate the potential for similar selective functionalizations on the 4-nitroisoxazolone core to introduce diverse substituents at specific positions.

Chemical Transformations of Substituent Groups while Maintaining the Isoxazole Ring Integrity

A key aspect of using 5(2H)-isoxazolone, 4-nitro- as a synthetic building block is the ability to modify its substituents without compromising the stability of the core heterocyclic ring. Research has shown that substituents on the nitroisoxazolone ring can undergo various chemical transformations. For instance, studies on methylnitroisoxazolones have demonstrated their conversion into derived nitroenamines and nitrile oxides, indicating that the methyl group can be transformed while the isoxazole ring remains intact. This allows for the isoxazolone core to be carried through a synthetic sequence, with functional group interconversions occurring on its periphery, thereby enhancing its utility as a versatile scaffold in organic synthesis.

Advanced Applications in Organic Synthesis Enabled by 5 2h Isoxazolone, 4 Nitro

As a Versatile Cyano(nitro)methylating Reagent

5(2H)-Isoxazolone, 4-nitro-, primarily in the form of its pyridinium (B92312) salt, functions as an effective cyano(nitro)methylating reagent. This reactivity is harnessed through its conversion into cyano-aci-nitroacetate, which acts as a synthetic equivalent for the challenging-to-handle nitroacetonitrile.

Nitroacetonitrile (NAN) is a valuable building block for introducing a cyano(nitro)methyl group into molecules. acs.org However, its practical application in synthesis is severely limited by its explosive nature. acs.org While its alkali metal salts are more thermally stable, they suffer from poor solubility in common organic solvents, restricting their utility. acs.org

4-Nitro-5(2H)-isoxazolone pyridinium salt provides a safe and convenient solution to these problems. tcichemicals.com Upon treatment with a base under mild conditions, the isoxazolone ring quantitatively opens to form cyano-aci-nitroacetate. tcichemicals.com This intermediate, particularly when paired with organic counterions like dipyrrolidinium, is not only thermally stable but also soluble in a range of organic solvents, both polar and non-polar. acs.orgtcichemicals.com This favorable solubility profile makes it a highly practical and easy-to-handle synthetic equivalent of anionic nitroacetonitrile, facilitating the construction of various polyfunctionalized compounds. kochi-tech.ac.jpresearchgate.net

The cyano-aci-nitroacetate generated from 4-nitro-5(2H)-isoxazolone is a potent nucleophile for Michael addition reactions. kochi-tech.ac.jpwikipedia.org It readily reacts with Michael acceptors, such as α,β-unsaturated ketones and other functionalized alkenes, to afford δ-functionalized α-nitronitriles. tcichemicals.comkochi-tech.ac.jp This reaction provides a practical and safe method for cyano(nitro)methylation. kochi-tech.ac.jpsakura.ne.jp

Researchers have demonstrated control over the reaction to selectively produce either single or double Michael adducts. kochi-tech.ac.jp For instance, the reaction of cyano-aci-nitroacetate with various Michael acceptors can be tuned to favor the formation of the desired product. The resulting Michael adducts are valuable intermediates, possessing multiple functional groups that can be utilized in subsequent transformations to build more complex molecular architectures. tcichemicals.comkochi-tech.ac.jp

Table 1: Michael Addition of Cyano-aci-nitroacetate with Chalcone This table presents hypothetical data based on typical Michael addition reaction outcomes for illustrative purposes.

| Entry | Michael Acceptor | Base | Solvent | Time (h) | Product(s) | Yield (%) |

| 1 | Chalcone | Pyridine (B92270) | Ethanol | 12 | Single Adduct | 75 |

| 2 | Chalcone | Pyrrolidine | Chloroform | 8 | Single Adduct | 82 |

| 3 | Chalcone (2.5 eq) | Pyrrolidine | Benzene | 24 | Double Adduct | 65 |

Precursor for Diverse Heterocyclic Systems

The polyfunctional nature of the intermediates derived from 5(2H)-Isoxazolone, 4-nitro- makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The strategic arrangement of cyano, nitro, and other functionalities in these intermediates allows for subsequent cyclization reactions to form various ring systems.

The Michael adducts obtained from the reaction of cyano-aci-nitroacetate are valuable precursors for synthesizing highly functionalized pyridine and dihydropyridine (B1217469) frameworks. tcichemicals.comkochi-tech.ac.jp For example, an α-nitro-δ-keto nitrile, formed from the reaction with a vinyl ketone, can readily form an ammonium (B1175870) salt upon treatment with an amine. acs.org This proximity between the nucleophilic amine and the electrophilic keto nitrile facilitates an efficient pseudo-intramolecular reaction to yield a 2-amino-3-nitro-1,4-dihydropyridine. acs.org

Furthermore, the reaction of the Michael adduct with amines can lead to the formation of bifunctional pyridines that possess vicinally substituted nitro and amino groups. tcichemicals.com These substituted pyridines and dihydropyridines are important structural motifs in medicinal chemistry. wjpmr.comnih.gov

5(2H)-Isoxazolone, 4-nitro- is also a key precursor for the one-pot synthesis of polyfunctionalized isoxazoles and isoxazolines. tcichemicals.comresearchgate.net One reported method involves the condensation of the derived cyano-aci-nitroacetate with aldehydes or ketones to provide dinitronates. researchgate.net The intramolecular cyclization of this dinitronate intermediate is promoted by O-acylation, which renders one nitronate electrophilic and the other nucleophilic, leading to the formation of the isoxazoline (B3343090) ring. researchgate.net

Additionally, the nitronic acid tautomer of nitroacetonitrile, generated in situ from the cyano-aci-nitroacetate precursor, can function as a 1,3-dipole. acs.org This reactive species undergoes [3+2] cycloaddition reactions with various dipolarophiles. For instance, heating with alkynes under acidic conditions yields 3-cyanoisoxazoles, while reaction with methacrylic acid produces cyanoisoxazoline-5-carboxylic acid. acs.org Isoxazole (B147169) and isoxazoline moieties are core components of many biologically active compounds. nih.govmdpi.comnih.gov

The synthetic utility of 5(2H)-Isoxazolone, 4-nitro- extends to the construction of fused heterocyclic systems like naphthyridines. kochi-tech.ac.jp The double Michael adducts, formed from the reaction of cyano-aci-nitroacetate with two equivalents of a Michael acceptor, serve as effective precursors for this transformation. acs.org

The synthesis is achieved by heating the double adduct with ammonium acetate. acs.org The proposed mechanism involves the initial formation of a bis(enamine) intermediate. Subsequent intramolecular attack of an amino group on a cyano group, followed by aromatization through the elimination of nitrous acid and ammonia, and finally air oxidation, affords the naphthyridine framework. acs.org Naphthyridine derivatives are of significant interest due to their wide range of pharmacological activities. nih.govnih.gov

Table 2: Summary of Heterocyclic Systems from 5(2H)-Isoxazolone, 4-nitro-

| Heterocyclic System | Key Intermediate | Key Reaction Type | Reference(s) |

| Dihydropyridines | α-Nitro-δ-keto nitrile | Pseudo-intramolecular cyclization | acs.org |

| Pyridines | Michael adduct | Reaction with amines | tcichemicals.com |

| Isoxazolines | Dinitronate | Intramolecular cyclization | researchgate.net |

| Isoxazoles | Nitronic acid (1,3-dipole) | [3+2] Cycloaddition | acs.org |

| Naphthyridines | Double Michael adduct | Condensation/Aromatization | acs.orgkochi-tech.ac.jp |

Generation of Quinolines and Isoquinolines

While a direct conversion is not typical, 5(2H)-Isoxazolone, 4-nitro- serves as a precursor to quinoline-related structures through a key reactive intermediate. The pyridinium salt of 4-nitro-5(2H)-isoxazolone undergoes a facile, base-induced ring-opening reaction to quantitatively yield the dianionic species, cyano-aci-nitroacetate. kochi-tech.ac.jp This intermediate is thermally stable, soluble in common organic solvents, and functions as a safe and practical synthetic equivalent of the highly reactive and potentially explosive nitroacetonitrile. kochi-tech.ac.jpacs.org

The synthetic utility of the cyano-aci-nitroacetate intermediate lies in its nucleophilic character. It readily participates in Michael addition reactions with various α,β-unsaturated compounds. The resulting Michael adducts are highly functionalized α-nitronitriles which can be isolated or used in subsequent transformations. kochi-tech.ac.jp Crucially, these adducts have been identified as valuable precursors for the construction of pyridine and naphthyridine frameworks, which are structurally related to quinolines. kochi-tech.ac.jp The synthesis involves the initial Michael addition followed by cyclization and aromatization steps to build the final heterocyclic ring system.

| Starting Material | Key Intermediate | Reaction | Product Type | Potential Application |

|---|---|---|---|---|

| 5(2H)-Isoxazolone, 4-nitro- (pyridinium salt) | Dianionic cyano-aci-nitroacetate | Michael Addition | δ-Functionalized α-nitronitriles | Precursors to Pyridine and Naphthyridine Scaffolds |

Access to 1,3-Oxazin-6-ones and Pyrimidinediones

The conversion of 5(2H)-Isoxazolone, 4-nitro- into 1,3-oxazin-6-ones and pyrimidinediones is not a prominently documented transformation in the scientific literature. Synthetic routes to these heterocycles typically originate from different precursors. For instance, 1,3-oxazin-6-ones have been synthesized via radical cascade reactions of 2-acyloxyazirines. rsc.org Similarly, pyrimidinedione synthesis often involves ring transformation of other heterocyclic systems, such as 3-methyl-5-nitropyrimidin-4(3H)-one, which can react with carbonyl compounds to afford various azaheterocycles. mdpi.com

Synthesis of 2H-Azirines and Azadienes

A significant application of the isoxazol-5(4H)-one scaffold is its conversion into 2H-azirines, which are strained, three-membered nitrogen-containing heterocycles. A phosphine-free, iridium-catalyzed decarboxylative ring contraction of isoxazol-5(4H)-ones provides an efficient and environmentally benign method for synthesizing 2H-azirines. nih.gov This transformation represents a modern alternative to conventional synthetic approaches. nih.gov 2H-azirines, in turn, are valuable precursors for the synthesis of 2-azadienes through ring-opening reactions, often catalyzed by transition metals like copper or rhodium. mdpi.com

| Precursor | Reaction Type | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Isoxazol-5(4H)-one | Decarboxylative Ring Contraction | Iridium Catalyst | 2H-Azirine | nih.gov |

Formation of Imidazo[1,2-a]pyridines and Related Annulated Systems

Based on available literature, the direct synthesis of imidazo[1,2-a]pyridines and related annulated systems from 5(2H)-Isoxazolone, 4-nitro- is not a well-established synthetic route. The construction of the imidazo[1,2-a]pyridine (B132010) core is typically achieved through other well-known methodologies, such as the multicomponent Groebke–Blackburn–Bienaymé reaction or the condensation of 2-aminopyridines with α-haloketones. nih.govnih.gov These methods provide reliable access to a wide range of substituted imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. nih.gov

Synthesis of 1,2,4-Oxadiazoles

The synthesis of the 1,2,4-oxadiazole (B8745197) ring system generally proceeds via two main pathways: the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide, or the cyclization of an O-acylamidoxime intermediate. sci-hub.stresearchgate.net A direct, high-yielding conversion from 5(2H)-Isoxazolone, 4-nitro- is not a standard or commonly reported method. While certain substituted isoxazolones can be precursors to nitrile oxides, this reactivity is dependent on the substitution pattern and is not a general feature of the 4-nitro-5(2H)-isoxazolone scaffold. nih.gov

Role in the Synthesis of Biologically Relevant Scaffolds

The primary role of 5(2H)-Isoxazolone, 4-nitro- in the synthesis of biologically relevant scaffolds stems from its ability to generate the versatile cyano-aci-nitroacetate intermediate. This building block provides access to a variety of polyfunctionalized molecules that can be further elaborated into complex heterocyclic systems of medicinal interest. acs.org

The utility of 5(2H)-Isoxazolone, 4-nitro- as an intermediate for pharmaceutical compounds is demonstrated through the synthetic applications of its ring-opened product, cyano-aci-nitroacetate. This intermediate has been used in the facile synthesis of pentanedinitrile-2,4-dinitronates, a class of compounds that has been investigated for potential antitumor activity. Furthermore, as previously mentioned, the Michael adducts derived from cyano-aci-nitroacetate serve as precursors to pyridine and naphthyridine frameworks. kochi-tech.ac.jp These nitrogen-containing aromatic systems are core components of numerous pharmaceutical agents, highlighting the indirect but significant role of 5(2H)-Isoxazolone, 4-nitro- in medicinal chemistry. The isoxazoline ring itself is a privileged scaffold found in many biologically active molecules, including anti-inflammatory, antibacterial, and anticancer agents.

Building Block for Drug Discovery and Medicinal Chemistry

The isoxazole ring system is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. nih.gov The incorporation of a 4-nitro group into the 5(2H)-isoxazolone core further enhances its potential as a building block for novel therapeutic agents. This is because nitroheterocyclic compounds are a significant class of drugs with broad-spectrum antibacterial, antiprotozoal, and antiparasitic activities. mdpi.com The mechanism of action for many nitroheterocyclic drugs is linked to the redox transformations of the nitro group within the biological system. mdpi.com

The 5(2H)-isoxazolone, 4-nitro- moiety serves as a versatile precursor for a wide array of biologically active molecules. Isoxazole derivatives have demonstrated a wide range of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antifungal properties. researchgate.netnih.govespublisher.com For instance, research into 4-nitro-3-phenylisoxazole derivatives, synthesized through [3 + 2] cycloaddition, has revealed their potential as potent antibacterial agents. nih.gov

The utility of this scaffold is also evident in its role as an intermediate for more complex molecules. For example, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, a related structure, is a key intermediate in the synthesis of pharmaceuticals targeting inflammatory and neurological disorders. chemimpex.com The isoxazolone ring can be strategically modified at various positions, allowing for the generation of large libraries of compounds for high-throughput screening. This adaptability makes it an attractive starting point for identifying lead compounds in drug discovery programs.

The table below summarizes the biological activities associated with various substituted isoxazole and isoxazolone derivatives, highlighting the broad therapeutic potential of this heterocyclic core.

| Derivative Class | Biological Activity | Example Application/Target |

| 4-Nitro-3-phenylisoxazoles | Antibacterial | Development of new pesticides and antibacterial drugs nih.gov |

| 3,4-Disubstituted isoxazol-5(4H)-ones | Antibacterial, Antifungal | Broad-spectrum antimicrobial agents researchgate.net |

| 4-Substituted-2-phenyloxazol-5(4H)-ones | Anti-inflammatory, Antioxidant | Inhibition of lipoxygenase and lipid peroxidation nih.gov |

| Isoxazoline derivatives | Anticancer, Antimicrobial | Synthesis of novel anticancer and antimicrobial agents nih.gov |

| Isoxazole-containing compounds | Anticancer | Small molecule inhibitors targeting cancer cell signaling pathways espublisher.com |

This table is generated based on findings from multiple research articles.

Application as a Carboxylic Acid Equivalent

In drug design, the carboxylic acid group is a common functional group crucial for binding to biological targets through hydrogen bonding and electrostatic interactions. semanticscholar.org However, its presence can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism, which can limit a drug's oral bioavailability and efficacy. semanticscholar.orgresearchgate.net Consequently, the replacement of a carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a widely used strategy in medicinal chemistry to overcome these limitations. nih.gov

The 5(2H)-isoxazolone ring, particularly when unsubstituted at the N2 position, can function as a carboxylic acid equivalent or bioisostere. Its acidic proton on the nitrogen atom allows it to mimic the proton-donating ability of a carboxylic acid, enabling similar interactions with biological receptors. The acidity of these heterocycles can be tuned by substituents on the ring. For example, 3-hydroxyisoxazole derivatives are known to be planar carboxylic acid isosteres with pKₐ values typically in the range of 4-5, which is comparable to many carboxylic acids. nih.gov

The advantage of using the isoxazolone moiety lies in its potential to improve pharmacokinetic profiles. As a more lipophilic and less acidic surrogate, it can enhance a molecule's ability to cross biological membranes. nih.gov Furthermore, the isoxazolone ring can serve as a "masked" carboxylic acid; it can be chemically converted to the corresponding carboxylic acid under specific conditions, demonstrating its role as a synthetic equivalent. acs.org

The following table compares the physicochemical properties of a standard carboxylic acid with several common heterocyclic bioisosteres, including isoxazole derivatives. This data illustrates how isosteres can modulate properties like acidity (pKₐ) and lipophilicity (logD₇.₄), which are critical for drug absorption and distribution.

| Functional Group | Typical pKₐ | Typical logD₇.₄ | Key Features |

| Carboxylic Acid | ~4-5 | Variable (often low) | Strong hydrogen bond donor/acceptor; often negatively charged at physiological pH. semanticscholar.orgnih.gov |

| 3-Hydroxyisoxazole | ~4-5 | Generally higher than corresponding carboxylic acid | Planar structure; mimics charge and hydrogen bonding of a carboxylate. nih.gov |

| Tetrazole | ~4.5-5 | Generally higher than corresponding carboxylic acid | Aromatic, planar; widely used and effective bioisostere. researchgate.net |

| Acylsulfonamide | ~4-5 | Variable | Strong electron-withdrawing groups enhance acidity. nih.gov |

| Thiazolidinedione | ~6-7 | Relatively lipophilic | Moderately acidic, planar heterocycle. nih.gov |

This table is compiled from data presented in studies on carboxylic acid isosteres. researchgate.netnih.govacs.org

By replacing a carboxylic acid with the 5(2H)-isoxazolone, 4-nitro- moiety, medicinal chemists can preserve the essential binding interactions required for biological activity while potentially improving the drug-like properties of the molecule, such as metabolic stability and cell permeability.

Spectroscopic Characterization Methodologies for 5 2h Isoxazolone, 4 Nitro Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous characterization of 5(2H)-isoxazolone, 4-nitro- derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H), carbons (¹³C), and other magnetically active nuclei like fluorine (¹⁹F).

¹H NMR spectroscopy provides data on the number, environment, and connectivity of protons in a molecule. In the analysis of 4-nitro-isoxazoline derivatives, the protons on the heterocyclic ring exhibit characteristic signals. For instance, in (4RS,5RS)-3-aryl-4-nitro-5-tribromomethyl-2-isoxazolines, the protons associated with the isoxazoline (B3343090) ring form a distinct AX spin system. nih.gov

The protons on carbons 4 and 5 of the isoxazoline ring typically appear as two doublets. In one study, these were observed at 5.02 and 5.31 ppm with a coupling constant of 7.8 Hz. nih.gov In another related derivative, these doublets appeared at 4.85 and 5.40 ppm, also with a coupling constant of 7.8 Hz. nih.gov The chemical shifts and coupling constants of these protons are crucial for confirming the structure and stereochemistry of the isoxazoline ring. Protons of substituent groups, such as those on aromatic rings or alkyl chains, appear in their expected regions, providing further structural confirmation. nih.govrsc.org

Table 1: Representative ¹H NMR Data for 4-Nitro-Isoxazoline Derivatives

| Compound Class | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Isoxazoline Derivative nih.gov | H-4 | 5.02 | d | 7.8 |

| H-5 | 5.31 | d | 7.8 | |

| Isoxazoline Derivative nih.gov | H-4 | 4.85 | d | 7.8 |

| H-5 | 5.40 | d | 7.8 | |

| 4-Nitrophenyl Derivative rsc.org | NH | 9.35 | brs | - |

| Ar-H | 8.24 | d | - | |

| Ar-H | 7.52 | d | - |

Note: Data is compiled from various derivatives and may not represent the parent compound directly. "d" denotes doublet, "s" denotes singlet, "brs" denotes broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In derivatives of 5(2H)-isoxazolone, 4-nitro-, the carbonyl carbon (C=O) of the isoxazolone ring is expected to resonate at a significantly downfield chemical shift. For example, in related heterocyclic systems, carbonyl carbons appear in the range of 159-167 ppm. nih.gov

The carbons within the isoxazole (B147169) or isoxazoline ring also show characteristic signals. In one series of isoxazoline derivatives, the C=O carbons were observed at 164–167 ppm. nih.gov For a compound containing a nitro-substituted phenyl group, the carbons attached to the nitro group were assigned to signals at 146 and 147 ppm. nih.gov The specific chemical shifts are influenced by the substituents on the heterocyclic ring and any attached groups.

Table 2: Representative ¹³C NMR Data for Isoxazole/Isoxazoline Derivatives

| Compound Class | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| Isoxazoline Derivative nih.gov | C=O | 164 - 167 |

| C-4 | 58.2 | |

| C-5 | 81.2 | |

| 4-Nitrophenyl Derivative rsc.org | C=O | 165.4 |

| C (ring) | 152.1 | |

| C-NO₂ | 149.7 |

Note: Data is compiled from various derivatives containing isoxazoline and nitro-phenyl moieties.

For derivatives of 5(2H)-isoxazolone, 4-nitro- that contain fluorine atoms, such as a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a powerful characterization tool. This technique is highly sensitive and provides distinct signals for fluorine nuclei based on their chemical environment. For example, in a study of 4-nitro-2-(trifluoromethyl)benzoic acid, the ¹⁹F NMR spectrum in DMSO-d₆ showed a singlet at δ -58.76 ppm, characteristic of the CF₃ group. researchgate.net This type of analysis would be critical for confirming the presence and electronic environment of fluorine-containing substituents in any such derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5(2H)-isoxazolone, 4-nitro- derivatives, the IR spectrum provides clear evidence for key structural features.

The IR spectra of these compounds are defined by several characteristic absorption bands:

C=O Stretching: The carbonyl group of the isoxazolone ring gives rise to a strong absorption band, typically in the region of 1608-1746 cm⁻¹. nih.govrsc.org

N=O Stretching: The nitro group (NO₂) is identified by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically stronger and appears in the range of 1535-1541 cm⁻¹. nih.govrsc.org

C=N Stretching: The carbon-nitrogen double bond within the isoxazole ring exhibits a stretching vibration that can be observed around 1471 cm⁻¹. nih.gov

Ring Stretching (C-N, N-O): Vibrations associated with the isoxazole ring itself, such as C-N and N-O stretching, are typically found in the fingerprint region, for instance, at 1267 cm⁻¹ and 1153 cm⁻¹, respectively. rjpbcs.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. rsc.orgrjpbcs.com

Table 3: Characteristic IR Absorption Frequencies for 4-Nitro-Isoxazole/Isoxazoline Derivatives

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric Stretch | Nitro (N=O) | 1535 - 1541 | nih.govrsc.org |

| Stretch | Carbonyl (C=O) | 1608 - 1746 | nih.govrsc.org |

| Stretch | Imine (C=N) | ~1471 | nih.gov |

| Stretch | C-N (ring) | ~1267 | rjpbcs.com |

| Stretch | N-O (ring) | ~1153 | rjpbcs.com |

| Stretch | Aromatic C-H | >3000 | rjpbcs.com |

Mass Spectrometry (MS)